molecular formula C13H21NO B1317181 3-(Heptyloxy)aniline CAS No. 55792-45-5

3-(Heptyloxy)aniline

Cat. No.: B1317181
CAS No.: 55792-45-5
M. Wt: 207.31 g/mol
InChI Key: VSFAKKBYARHVMZ-UHFFFAOYSA-N
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Description

3-(Heptyloxy)aniline: is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol It consists of an aniline core substituted with a heptyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)aniline typically involves the alkylation of aniline with heptyl bromide under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is usually performed at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3-(Heptyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Heptyloxy)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The aniline core can participate in hydrogen bonding and π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 3-(Heptyloxy)benzoic acid
  • 3-(Heptyloxy)phenol
  • 3-(Heptyloxy)benzaldehyde

Comparison: 3-(Heptyloxy)aniline is unique due to the presence of both an aniline core and a heptyloxy group, which imparts distinct chemical and physical properties. Compared to 3-(Heptyloxy)benzoic acid, which contains a carboxylic acid group, this compound is more basic and can participate in different types of chemical reactions. The heptyloxy group in this compound also enhances its solubility in organic solvents compared to its hydroxyl or aldehyde counterparts .

Properties

IUPAC Name

3-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFAKKBYARHVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579888
Record name 3-(Heptyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-45-5
Record name 3-(Heptyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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